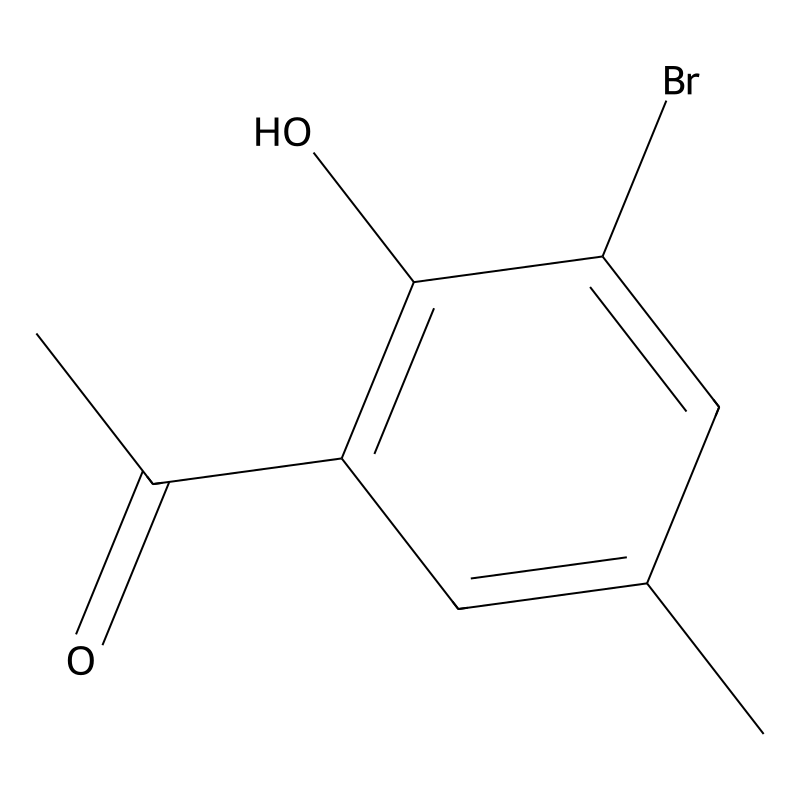1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Intermediate
The presence of a ketone functional group (C=O) and a reactive bromine atom (Br) suggests that this molecule could potentially serve as a chemical intermediate in organic synthesis. However, there is no documented research specifically exploring its use in this context [, , ].
Derivatization Agent
The molecule's structure also holds promise for its use as a derivatization agent for other molecules. The reactive bromine and hydroxyl groups could be exploited to introduce new functionalities or facilitate separations during research processes []. However, similar to its use as an intermediate, further research is needed to explore this application in detail.
Biological Studies
Due to the presence of a phenolic group (OH attached to an aromatic ring) and a methyl group, 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone might hold some interest for biological studies. Phenolic compounds are known to exhibit various biological activities, and the methyl group can influence these activities. However, there's a lack of documented research investigating its potential biological properties [].
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol, is an organic compound classified as a ketone. It features a bromo group and a hydroxy group on a phenyl ring, contributing to its unique chemical properties. The compound is recognized for its potential in various synthetic and biological applications due to the functional groups present in its structure.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
- Halogenation: The presence of the bromo substituent allows for further halogenation under specific conditions.
- Formation of Metal Complexes: The hydroxyl oxygen can coordinate with metal ions, forming stable complexes which are useful in coordination chemistry .
This compound exhibits notable biological activities, particularly:
- Antibacterial Properties: Derivatives of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone have shown efficacy against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibacterial agents.
- Potential as a Ligand: Its ability to chelate metal ions suggests potential applications in medicinal chemistry, especially in drug design involving metal complexes.
Several synthesis routes exist for producing 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone:
- Bromination of 2-Hydroxy-5-methylacetophenone: This involves treating 2-hydroxy-5-methylacetophenone with bromine or N-bromosuccinimide in a suitable solvent such as N,N-dimethylformamide .
- Aluminium Chloride Method: Utilizing aluminium chloride as a catalyst under reflux conditions provides high yields .
- Zinc Chloride or Boron Trifluoride Catalysis: This method also yields significant amounts of the product when using nitrobenzene as the solvent .
- Heterocyclocondensation: Reacting substituted ω-bromoacetophenones with dithiocarbamic acids can yield various derivatives, including those based on 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone.
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone serves multiple roles in various fields:
- Medicinal Chemistry: Its derivatives are explored for their antibacterial properties and potential therapeutic applications.
- Coordination Chemistry: The compound is used to form metal complexes, which are essential in catalysis and materials science.
- Synthesis of Heterocycles: It acts as a building block for synthesizing complex heterocyclic compounds, which are crucial in pharmaceuticals.
Studies have focused on the interactions between 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone and various metal ions. For instance, the formation of copper(II) complexes has been characterized, demonstrating the molecule's ability to act as a ligand through its hydroxyl group. Such interactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromoacetophenone | C8H8BrO | Lacks hydroxyl group; primarily used in organic synthesis. |
| 3-Hydroxyacetophenone | C8H8O3 | Contains hydroxyl but lacks bromine; used in dye synthesis. |
| 2-Hydroxy-5-methylacetophenone | C9H10O3 | Similar methyl and hydroxy groups but without bromine; used as an intermediate in pharmaceuticals. |
Uniqueness of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
The presence of both bromine and hydroxyl groups distinguishes this compound from its analogs, enhancing its reactivity and biological activity. Its ability to form stable metal complexes further emphasizes its uniqueness in coordination chemistry and medicinal applications.








